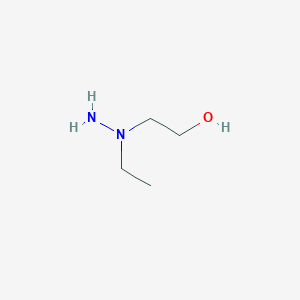
2-(N-乙基肼基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylhydrazin-1-yl)ethan-1-ol is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the ethylene chain
科学研究应用
2-(1-ethylhydrazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound’s hydrazine moiety makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
Target of Action
It is known that ethanol, a similar compound, interacts with several neurotransmitter systems in the brain, including gaba (gamma-aminobutyric acid), glycine, and nmda (n-methyl-d-aspartate) receptors . These receptors play crucial roles in neural signaling and function .
Mode of Action
Ethanol, a structurally related compound, is known to exert its effects by binding to gaba and glycine receptors, thereby enhancing their inhibitory effects on neural activity . It also inhibits the functioning of NMDA receptors .
Biochemical Pathways
Ethanol metabolism involves several pathways, including the alcohol dehydrogenase (adh) pathway and the cytochrome p450 (cyp2e1) pathway . These pathways could potentially be affected by 2-(N-ethylhydrazino)ethanol.
Result of Action
The effects of ethanol, a related compound, include sedation, tachycardia, and general increased intoxication .
Action Environment
It is known that the effects of ethanol can be influenced by various factors, including the presence of food in the stomach, the individual’s metabolic rate, and genetic factors .
生化分析
Biochemical Properties
It is known that alcohols, such as ethanol, can be deprotonated to form its conjugate base by reaction with a stronger base This suggests that 2-(N-ethylhydrazino)ethanol may also undergo similar reactions
Cellular Effects
It is known that ethanol, a related compound, can cause changes in neuronal cells , and can disrupt the physical structure of almost any type of membrane
Molecular Mechanism
It is known that alcohols, such as ethanol, can react with hydroxylamine to form oximes or hydrazine to form hydrazones This suggests that 2-(N-ethylhydrazino)ethanol may also undergo similar reactions
Temporal Effects in Laboratory Settings
It is known that ethanol concentrations can decrease after collection depending on storage conditions
Dosage Effects in Animal Models
It is known that low doses of ethanol can produce a significant decrease in the Acoustic Startle Response (ASR) only in animals undergoing progesterone withdrawal
Metabolic Pathways
It is known that ethanol is metabolized through complex catabolic pathways, including the alcohol dehydrogenase pathway and the microsomal ethanol oxidizing system
Transport and Distribution
It is known that ethanol and ethanol-blended fuels are transported in various types of containers including cargo tank trucks, rail tank cars, freighter ships or barges, and pipelines
Subcellular Localization
It is known that RNA binding proteins, which serve multiple functions within the cell, can aggregate in distinct patterns within various cellular compartments
准备方法
Synthetic Routes and Reaction Conditions
2-(1-ethylhydrazin-1-yl)ethan-1-ol can be synthesized through the reaction of ethylene oxide with ethylhydrazine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{C2H4O} + \text{C2H5NHNH2} \rightarrow \text{C4H12N2O} ]
In this reaction, ethylene oxide acts as an electrophile, while ethylhydrazine serves as a nucleophile, leading to the formation of 2-(1-ethylhydrazin-1-yl)ethan-1-ol.
Industrial Production Methods
Industrial production of 2-(1-ethylhydrazin-1-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(1-ethylhydrazin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions primarily involve the functional groups present in the compound, such as the hydroxyl and hydrazine moieties.
Common Reagents and Conditions
Oxidation: The hydroxyl group in 2-(1-ethylhydrazin-1-yl)ethan-1-ol can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The hydrazine moiety can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can yield ethers.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the hydrazine moiety can produce primary or secondary amines.
Substitution: Substitution reactions can yield various ethers or other substituted derivatives.
相似化合物的比较
2-(1-ethylhydrazin-1-yl)ethan-1-ol can be compared with other hydrazine derivatives, such as:
2-(N-methylhydrazino)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(N-isopropylhydrazino)ethanol: Contains an isopropyl group, leading to different steric and electronic properties.
2-(N-propylhydrazino)ethanol: Similar to the ethyl derivative but with a longer alkyl chain.
The uniqueness of 2-(1-ethylhydrazin-1-yl)ethan-1-ol lies in its specific balance of hydrophilicity and hydrophobicity, as well as its reactivity profile, which makes it suitable for a range of applications in different fields.
属性
IUPAC Name |
2-[amino(ethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-2-6(5)3-4-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZSOTWZGINLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2444764.png)



![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2444771.png)





![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

![[(1R,3S,3Ar,5aS,6S,9R,10R,11aS,13aR)-10-acetyloxy-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B2444786.png)
